2-(Bromomethyl)benzo[d]oxazole

Catalog No.
S686466
CAS No.
73101-74-3
M.F
C8H6BrNO
M. Wt
212.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)benzo[d]oxazole

CAS Number

73101-74-3

Product Name

2-(Bromomethyl)benzo[d]oxazole

IUPAC Name

2-(bromomethyl)-1,3-benzoxazole

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

InChI

InChI=1S/C8H6BrNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2

InChI Key

VVKQNCHUKOHTDO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)CBr

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CBr

Organic Synthesis:

  • Building Block for Heterocyclic Compounds: Due to its reactive bromomethyl group, 2-(Bromomethyl)benzo[d]oxazole can act as a versatile building block for the synthesis of diverse heterocyclic compounds. These compounds possess various ring structures containing different elements like nitrogen, oxygen, and sulfur. Researchers have explored its use in the synthesis of biologically active molecules, such as potential antitumor and antibacterial agents [].

Medicinal Chemistry:

  • Exploration of Antibacterial Activity: Studies have investigated the potential antibacterial properties of 2-(Bromomethyl)benzo[d]oxazole and its derivatives. However, the available data is limited, and further research is needed to determine its efficacy and mechanism of action against specific bacterial strains.
  • Exploration of Antiviral Activity: Similar to antibacterial activity, the potential antiviral properties of 2-(Bromomethyl)benzo[d]oxazole have also been explored. However, more research is required to understand its effectiveness and potential mechanisms against different viruses.

Material Science:

  • Precursor for Polymeric Materials: The unique structure of 2-(Bromomethyl)benzo[d]oxazole holds promise for its application in the development of novel polymeric materials. Researchers have explored its use as a precursor for the synthesis of functional polymers with potential applications in various fields, such as electronics and optoelectronics.

2-(Bromomethyl)benzo[d]oxazole is a heterocyclic compound characterized by its unique structure, which consists of a benzoxazole ring with a bromomethyl substituent at the second position. The molecular formula for this compound is C₈H₆BrNO, and it has a molecular weight of 212.04 g/mol. The compound exhibits properties typical of halogenated heterocycles, including potential reactivity in nucleophilic substitution reactions due to the presence of the bromomethyl group.

The reactivity of 2-(Bromomethyl)benzo[d]oxazole can be attributed to its functional groups. It can undergo various chemical transformations, including:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols, leading to new derivatives of benzo[d]oxazole.
  • Cyclization Reactions: Under certain conditions, the compound may participate in cyclization reactions to form more complex heterocycles.
  • Dehalogenation: In the presence of reducing agents, the bromine atom can be removed, yielding 2-(Hydroxymethyl)benzo[d]oxazole or related derivatives.

Research indicates that compounds related to 2-(Bromomethyl)benzo[d]oxazole may exhibit significant biological activities. For instance, benzoxazole derivatives have been studied for their potential as:

  • Antimicrobial Agents: Some derivatives have shown activity against various bacterial and fungal strains.
  • Anticancer Properties: Certain studies suggest that benzoxazole compounds may inhibit cancer cell proliferation.
  • CYP Enzyme Inhibitors: Specific derivatives have been identified as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism .

Several synthetic routes have been developed for the preparation of 2-(Bromomethyl)benzo[d]oxazole:

  • From 2-Aminophenol: A common method involves the bromination of 2-aminophenol followed by cyclization to form the benzoxazole ring .
  • Using α-Bromoketones: Another approach utilizes α-bromoketones in reactions with benzylamines under visible-light photocatalysis conditions .
  • Catalyst-Free Synthesis: Recent methodologies emphasize green chemistry principles, employing catalyst-free conditions to synthesize benzoxazole derivatives efficiently .

2-(Bromomethyl)benzo[d]oxazole and its derivatives have various applications in:

  • Medicinal Chemistry: Due to their biological activities, these compounds are explored as potential drug candidates.
  • Material Science: The unique properties of benzoxazoles make them suitable for applications in organic electronics and photonic devices.
  • Chemical Probes: They can serve as intermediates or probes in chemical biology studies.

Interaction studies involving 2-(Bromomethyl)benzo[d]oxazole focus on its binding affinities with biological targets. Research has shown that derivatives may interact with specific enzymes or receptors, influencing biological pathways. For example, studies on its interaction with cytochrome P450 enzymes indicate its potential role in drug metabolism and pharmacokinetics .

Several compounds share structural similarities with 2-(Bromomethyl)benzo[d]oxazole. Below is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexKey Features
4-(Bromomethyl)benzo[d]oxazole0.81Bromomethyl substitution at the fourth position
5-Bromo-2-methyl-1,3-benzoxazole0.76Methyl group at the second position
(2-Methylbenzo[d]oxazol-5-yl)methanol0.78Hydroxymethyl derivative
7-Bromo-2-(4-hydroxyphenyl)benzo[d]oxazol-5-ol0.72Hydroxyphenyl substitution

These compounds demonstrate variations in substituents and positions on the benzoxazole ring, contributing to distinct chemical properties and biological activities.

XLogP3

2.4

Wikipedia

2-Bromomethylbenzoxazole

Dates

Last modified: 08-15-2023

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